5-Chloroisoquinoline: A Technical Guide for Researchers
5-Chloroisoquinoline: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides comprehensive information on 5-chloroisoquinoline, a key building block in medicinal chemistry and a modulator of critical biological pathways. This document outlines its chemical and physical properties, synthesis, and its emerging role as a therapeutic target in neurodegenerative diseases.
Core Compound Data
Here are the fundamental chemical identifiers and properties of 5-chloroisoquinoline.
| Property | Value | Citations |
| CAS Number | 5430-45-5 | [1][2] |
| Molecular Formula | C₉H₆ClN | [1][2] |
| Molecular Weight | 163.61 g/mol | [1] |
| Appearance | White to off-white or brown solid | [1] |
| Melting Point | 72-73 °C | [3] |
| Boiling Point | 289.5 °C at 760 mmHg | [3] |
| Density | 1.27 g/cm³ | [3] |
Synthesis of 5-Chloroisoquinoline
The most common and well-established method for the synthesis of 5-chloroisoquinoline is the Sandmeyer reaction, which involves the diazotization of 5-aminoisoquinoline followed by a copper(I) chloride-mediated displacement of the diazonium group.
Experimental Protocol: Sandmeyer Reaction
This protocol outlines the synthesis of 5-chloroisoquinoline from 5-aminoisoquinoline.
Materials:
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5-Aminoisoquinoline
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Concentrated Hydrochloric Acid (HCl)
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Sodium Nitrite (NaNO₂)
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Copper(I) Chloride (CuCl)
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Ice
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Water
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Appropriate organic solvent for extraction (e.g., diethyl ether)
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Drying agent (e.g., anhydrous MgSO₄)
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Heptane and Toluene (for recrystallization)
Procedure:
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Diazotization of 5-Aminoisoquinoline:
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Dissolve 5-aminoisoquinoline in concentrated hydrochloric acid and water.
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Cool the solution to 0-5 °C in an ice bath. Maintaining a low temperature is crucial to prevent the premature decomposition of the diazonium salt and the formation of undesired phenol byproducts.[4]
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Slowly add a chilled aqueous solution of sodium nitrite to the cooled solution of 5-aminoisoquinoline hydrochloride with vigorous stirring. The slow addition helps to control the exothermic reaction and maintain the low temperature.
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Continue stirring at 0-5 °C for a short period to ensure the complete formation of the 5-isoquinolinediazonium chloride salt.
-
-
Sandmeyer Reaction:
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In a separate flask, prepare a solution or suspension of copper(I) chloride in concentrated hydrochloric acid.
-
Slowly add the cold diazonium salt solution to the copper(I) chloride solution. The addition should be controlled to manage the evolution of nitrogen gas.[4]
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After the addition is complete, the reaction mixture is typically stirred at room temperature or gently warmed to ensure the complete replacement of the diazonium group with chlorine.
-
-
Work-up and Purification:
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The reaction mixture is often subjected to steam distillation to isolate the crude 5-chloroisoquinoline.[4]
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Alternatively, the mixture can be basified and extracted with a suitable organic solvent like diethyl ether.
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The combined organic extracts are washed with water, dried over an anhydrous drying agent, and the solvent is removed under reduced pressure.
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The crude product can be further purified by recrystallization from a solvent system such as heptane-toluene to yield pure 5-chloroisoquinoline as a white solid.[5]
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Caption: Synthesis of 5-Chloroisoquinoline via Sandmeyer Reaction.
Biological Activity and Applications
5-Chloroisoquinoline has emerged as a significant molecule in the study of neurodegenerative diseases due to its inhibitory activity against Sterile Alpha and Toll/Interleukin Receptor Motif-Containing Protein 1 (SARM1).
SARM1 Inhibition and Neuroprotection
SARM1 is a key enzyme involved in the process of axon degeneration.[6] Its activation leads to the depletion of nicotinamide adenine dinucleotide (NAD+), a critical cellular metabolite, which in turn triggers a cascade of events culminating in axonal destruction.[7] This process is implicated in various neurodegenerative conditions. 5-Chloroisoquinoline has been identified as an inhibitor of SARM1, making it a valuable tool for studying the mechanisms of axon degeneration and a potential starting point for the development of therapeutics for neurodegenerative diseases.[6]
SARM1 Signaling Pathway in Axon Degeneration
The activation of SARM1 is a central event in the pathway of programmed axon degeneration, also known as Wallerian degeneration. Following axonal injury, a series of upstream events lead to the activation of SARM1's intrinsic NADase activity. This results in the rapid depletion of axonal NAD+, leading to energy failure and subsequent fragmentation of the axon.
Caption: Role of 5-Chloroisoquinoline in the SARM1 Signaling Pathway.
Applications in Drug Discovery and Organic Synthesis
Beyond its role in neurodegeneration research, 5-chloroisoquinoline is a versatile intermediate in organic synthesis. Its halogenated isoquinoline scaffold allows for a variety of chemical modifications, making it a valuable building block for the synthesis of more complex molecules with potential therapeutic properties. It serves as a precursor for the development of novel compounds targeting a range of diseases.[1]
References
- 1. chemimpex.com [chemimpex.com]
- 2. scbt.com [scbt.com]
- 3. Cas 5430-45-5,5-CHLOROISOQUINOLINE | lookchem [lookchem.com]
- 4. web.mnstate.edu [web.mnstate.edu]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. researchgate.net [researchgate.net]
- 7. Multifaceted roles of SARM1 in axon degeneration and signaling - PMC [pmc.ncbi.nlm.nih.gov]
